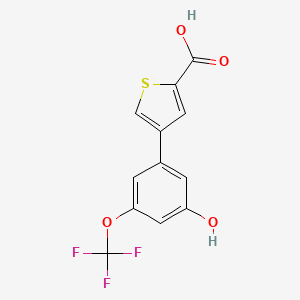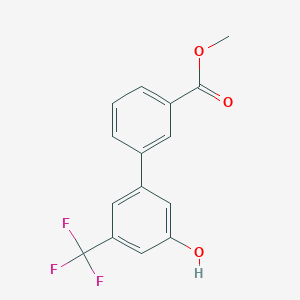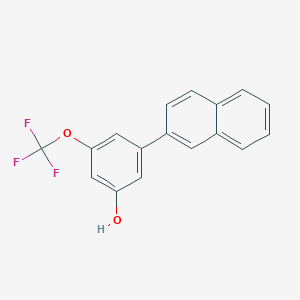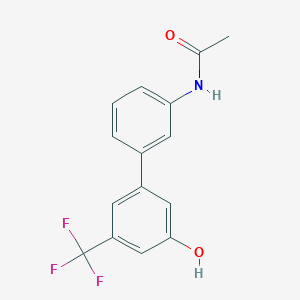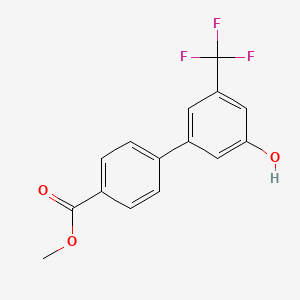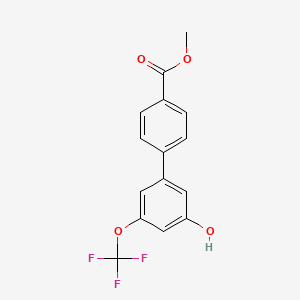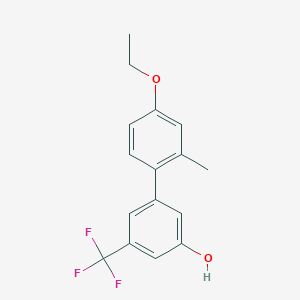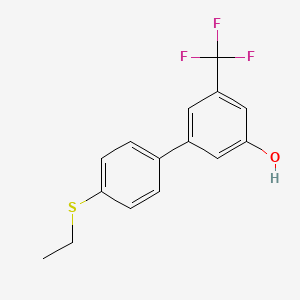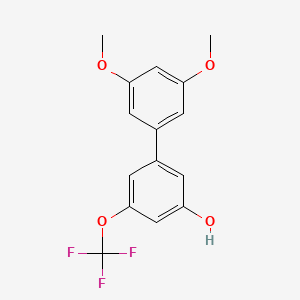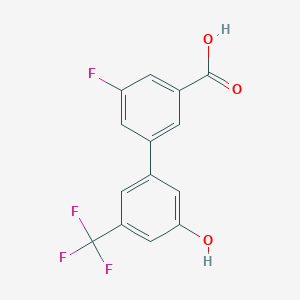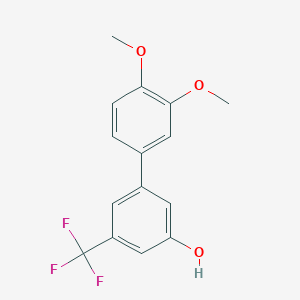
5-(3,4-Dimethoxyphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dimethoxyphenyl)-3-trifluoromethylphenol (95%) is a compound with a wide range of applications in the field of scientific research. It is a phenolic compound with a trifluoromethyl group at the 3-position and a dimethoxy group at the 5-position. It is a white to off-white crystalline solid with a melting point of 111-114°C. It is an important intermediate for the synthesis of various heterocyclic compounds and is used in the synthesis of a wide variety of organic compounds.
Aplicaciones Científicas De Investigación
5-(3,4-Dimethoxyphenyl)-3-trifluoromethylphenol (95%) has a wide range of applications in the field of scientific research. It is used as a reagent for the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. It is also used in the synthesis of a wide variety of organic compounds, such as dyes, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-trifluoromethylphenol (95%) is not well understood. However, it is believed that the trifluoromethyl group at the 3-position of the phenol facilitates the nucleophilic attack of the dimethoxy group at the 5-position. This results in the formation of a cyclic intermediate, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-Dimethoxyphenyl)-3-trifluoromethylphenol (95%) are not well understood. However, it is believed that the compound may have some activity as an antioxidant, as it has been shown to inhibit the oxidation of lipids in vitro. Additionally, it has been shown to have some anti-inflammatory activity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-(3,4-Dimethoxyphenyl)-3-trifluoromethylphenol (95%) is its availability in a high purity form. This makes it an ideal reagent for use in laboratory experiments. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, the compound is relatively expensive and its use in large scale applications may not be economically feasible.
Direcciones Futuras
The future directions for 5-(3,4-Dimethoxyphenyl)-3-trifluoromethylphenol (95%) include further research into its biochemical and physiological effects. Additionally, research into its use as a potential therapeutic agent is warranted, as it has been shown to have some anti-inflammatory and antioxidant activity. Additionally, further research into its use as a reagent for the synthesis of various heterocyclic compounds and organic compounds is also warranted. Finally, research into the development of more cost-effective synthesis methods for the compound is also necessary.
Métodos De Síntesis
5-(3,4-Dimethoxyphenyl)-3-trifluoromethylphenol (95%) can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde with trifluoromethanesulfonic anhydride in the presence of a base, such as pyridine, followed by hydrolysis of the resulting product. The reaction is carried out in anhydrous conditions and the product is isolated by column chromatography.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O3/c1-20-13-4-3-9(7-14(13)21-2)10-5-11(15(16,17)18)8-12(19)6-10/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEOYUPKVXKYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686668 |
Source


|
| Record name | 3',4'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261979-14-9 |
Source


|
| Record name | 3',4'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

